[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine
Overview
Description
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C14H16N2O2 . It is used in various biochemical and pharmaceutical research applications due to its unique structure and properties .
Preparation Methods
The synthesis of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-ethoxyphenol with 4-chloropyridine under specific conditions to form the intermediate compound. This intermediate is then reacted with methanamine to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to these targets, thereby influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine include:
- [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine
- [2-(4-Propoxyphenoxy)pyridin-4-yl]methanamine
- [2-(4-Butoxyphenoxy)pyridin-4-yl]methanamine
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The unique properties of [2-(4-Ethoxyphenoxy)pyridin-4-yl
Properties
IUPAC Name |
[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZMANGADYTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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